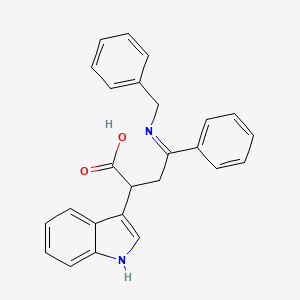

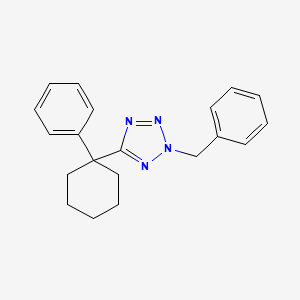

![molecular formula C24H32N4O2 B5517949 8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)

8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multi-step chemical reactions. For instance, Caroon et al. (1981) reported the preparation of various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones substituted with different groups for antihypertensive screening. These compounds were synthesized for evaluation as antihypertensive agents, showcasing the flexibility of the diazaspiro[4.5]decan-2-one scaffold in medicinal chemistry (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decan-2-ones and similar compounds is characterized by spectroscopic methods, including NMR and X-ray crystallography. Guillon et al. (2020) described the structural characterization of a pyrrolo[1,2-a]quinoxaline derivative, highlighting the importance of structural analysis in understanding the compound's interactions at the molecular level (Guillon et al., 2020).

Chemical Reactions and Properties

Diazaspiro[4.5]decan-2-ones participate in various chemical reactions, reflecting their reactive nature and potential for derivatization. Sharifkanov et al. (2001) demonstrated the growth-regulating activity of a diazaspiro[4.5]decan derivative, prepared by the Mannich reaction, showcasing the chemical versatility of this scaffold (Sharifkanov et al., 2001).

Scientific Research Applications

Antihypertensive Activity

- A study explored the synthesis of a series of compounds including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which were screened as potential antihypertensive agents. The most active compounds in this series were found to be those substituted at the 4 position. These compounds were shown to be alpha-adrenergic blockers, with one compound primarily an alpha 2-adrenoceptor antagonist, while another was skewed toward alpha 1-adrenoceptor antagonism (Caroon et al., 1981).

Antimicrobial Activity

- Another study synthesized various compounds, including nicotinamide derivatives, that were evaluated for their antimicrobial and antifungal activities. These compounds, related to the structure , showed potential as antimicrobial agents (Othman, 2013).

Antioxidant and Antitumor Activities

- Compounds including pyrazolopyridines, synthesized with the aid of microwave irradiation and related to the compound of interest, were evaluated for their antioxidant and antitumor activities. Some of these compounds showed significant activity against liver and breast cancer cell lines (El‐Borai et al., 2013).

Cancer and Diabetes Research

- A study focusing on spirothiazolidines analogs, which share structural similarities with the compound , found that some of these compounds exhibited significant anticancer activities against human breast and liver carcinoma cell lines. Moreover, some compounds showed therapeutic indices for alpha-amylase and alpha-glucosidase inhibition, indicating potential utility in antidiabetic applications (Flefel et al., 2019).

Muscarinic Receptor Agonism

- Research on muscarinic receptor agonists included the synthesis of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones. These compounds demonstrated muscarinic activity, indicating their potential use in the treatment of cognitive impairments (Wanibuchi et al., 1994).

properties

IUPAC Name |

8-[[6-(dimethylamino)pyridin-3-yl]methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-19(21-7-5-4-6-8-21)16-28-18-24(30-23(28)29)11-13-27(14-12-24)17-20-9-10-22(25-15-20)26(2)3/h4-10,15,19H,11-14,16-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZABHDRWFNMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC2(CCN(CC2)CC3=CN=C(C=C3)N(C)C)OC1=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5517894.png)

![2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5517902.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5517918.png)

![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)

![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)